Ethyl 1-methyl-5-piperidin-4-yltriazole-4-carboxylate
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Overview
Description
Triazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential pharmacological effects . They are often used in the synthesis of various pharmaceuticals due to their diverse biological activities .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of an azide with an alkyne, a process known as click chemistry . The exact synthesis process for “Ethyl 1-methyl-5-piperidin-4-yltriazole-4-carboxylate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives can be quite diverse, depending on the specific compound and the reaction conditions. They may undergo reactions such as alkylation, acylation, reduction, and oxidation .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound like “Ethyl 1-methyl-5-piperidin-4-yltriazole-4-carboxylate” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Future Directions
Properties
IUPAC Name |
ethyl 1-methyl-5-piperidin-4-yltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-3-17-11(16)9-10(15(2)14-13-9)8-4-6-12-7-5-8/h8,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXYQPVZWPXVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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